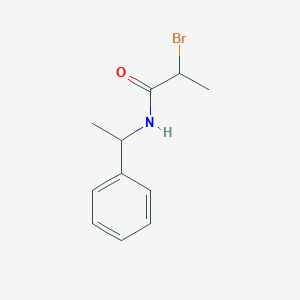

2-bromo-N-(1-phenylethyl)propanamide

Description

Significance of α-Haloamides in Contemporary Organic Synthesis

α-Haloamides are versatile and highly valuable intermediates in modern organic chemistry. matrixscientific.com Their importance stems from the presence of two key reactive sites: the electrophilic α-carbon and the amide functionality itself. The carbon-halogen bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including nitrogen, oxygen, and carbon nucleophiles. matrixscientific.com

This reactivity has been exploited in numerous synthetic applications:

Precursors to α-Amino Acids: Nucleophilic substitution of the halogen with nitrogen nucleophiles provides a direct route to α-amino amides, which are precursors to valuable natural and unnatural α-amino acids. matrixscientific.com

Radical Reactions: The carbon-halogen bond can undergo homolytic cleavage to generate α-amido radicals. These radicals are key intermediates in various carbon-carbon bond-forming reactions, including cyclizations and intermolecular additions to olefins. matrixscientific.com

Ring-Forming Reactions: α-Haloamides are crucial starting materials for the synthesis of various heterocyclic compounds, most notably β-lactams (through intramolecular cyclization) and aziridines. matrixscientific.com

The utility of α-haloamides has been further enhanced by the development of photoredox catalysis, which provides mild and efficient conditions for generating the key radical intermediates. matrixscientific.com

Role of the N-(1-Phenylethyl) Moiety as a Chiral Auxiliary and Inducer

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com The N-(1-phenylethyl) group, derived from the readily available and inexpensive (R)- and (S)-1-phenylethylamine, is a privileged and widely used chiral auxiliary. mdpi.com

Its effectiveness arises from its ability to create a chiral environment around a reactive center. In the case of 2-bromo-N-(1-phenylethyl)propanamide, the chiral center on the 1-phenylethyl group can influence the stereochemistry of reactions occurring at the α-carbon. The bulky phenyl group helps to block one face of the molecule, forcing an incoming reagent or reactant to approach from the less sterically hindered face. This steric control is fundamental to achieving high diastereoselectivity in reactions such as enolate alkylation. After the desired stereocenter has been set, the auxiliary can be cleaved from the molecule and potentially recovered for reuse. mdpi.com

Scope and Research Focus on this compound

While specific research literature focusing exclusively on this compound is limited, its structure strongly suggests its primary application as a chiral building block for asymmetric synthesis. The research focus for this compound centers on its use as a precursor to a chiral enolate for diastereoselective alkylation reactions.

The general strategy involves the deprotonation of the α-carbon using a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form a chiral lithium enolate. The stereochemistry of this enolate is controlled by the N-(1-phenylethyl) auxiliary. Subsequent reaction with an electrophile (e.g., an alkyl halide) is expected to proceed with high diastereoselectivity, as the auxiliary directs the approach of the electrophile to one face of the enolate.

This methodology is well-documented for structurally similar amides. For instance, research on the alkylation of the dianion generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide demonstrates that this system can achieve good to fair diastereoselectivity in reactions with various alkyl halides. In these studies, the chiral auxiliary effectively guided the stereochemical outcome of the C-C bond formation. It is anticipated that this compound would serve as a reactive substrate in similar stereocontrolled transformations, where the bromine atom could be either substituted directly or used to facilitate other bond-forming strategies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | Propanamide, 2-bromo-N-(1-phenylethyl)- |

| Physical State | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | Not available |

Table 2: Representative Research Findings on Diastereoselective Alkylation of a Structurally Related Chiral Amide

The following data illustrates the principle of diastereoselective alkylation using a chiral N-(1-phenylethyl) amide auxiliary. The results are for the reaction of the dianion of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide with various electrophiles in ether at -78°C.

| Entry | Electrophile (E⁺) | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | n-Propyl iodide | 53 | 78:22 |

| 2 | n-Pentyl iodide | 58 | 75:25 |

| 3 | Isopropyl iodide | 49 | 67:33 |

| 4 | Methyl tosylate | 67 | 80:20 |

| 5 | Allyl bromide | 65 | No selectivity |

| 6 | Benzyl bromide | 72 | No selectivity |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAAFAXOBIYBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Induction in 2 Bromo N 1 Phenylethyl Propanamide Synthesis

Chiral Auxiliary Function of the 1-Phenylethyl Group

The 1-phenylethyl group, readily available in both (R) and (S) enantiopure forms, is a widely utilized chiral auxiliary in asymmetric synthesis. nih.govwikipedia.org Its role is to induce diastereoselectivity in the formation of a new stereocenter, allowing for the separation of the resulting diastereomers and subsequent removal of the auxiliary to yield an enantiomerically enriched product.

While direct diastereoselective bromination of N-(1-phenylethyl)propanamide is not extensively documented in the literature, the principles of diastereoselective alkylation of chiral amides provide a strong framework for understanding this transformation. The chiral 1-phenylethyl group enforces a specific conformation of the amide enolate, leading to a preferred direction of attack for the incoming electrophile (in this case, a bromine source).

The stereochemical outcome of such reactions is often rationalized using the Felkin-Ahn model, which predicts the approach of the electrophile to the enolate. The model suggests that the largest substituent on the chiral auxiliary (the phenyl group) will orient itself anti-periplanar to the incoming electrophile to minimize steric hindrance. This orientation blocks one face of the enolate, leading to a diastereoselective reaction. The conformation of the enolate and the nature of the electrophile and reaction conditions all play a crucial role in the level of diastereoselectivity achieved.

In a study on the α-alkylation of a chiral propionimide derived from (S)-α-phenylethylamine, the observed diastereoselectivity was attributed to a chelate structure involving the carbonyl group and the allylic 1,3-strain of the amide, which "froze" the conformation between the stereocenter of the auxiliary and the nitrogen atom. nih.gov A similar conformational rigidity can be expected in the enolate of N-(1-phenylethyl)propanamide, guiding the diastereoselective introduction of the bromine atom.

The following table illustrates the potential outcomes of a diastereoselective bromination of (S)-N-(1-phenylethyl)propanamide, assuming a hypothetical facial bias directed by the chiral auxiliary.

| Starting Material | Brominating Agent | Potential Major Diastereomer | Potential Minor Diastereomer |

|---|---|---|---|

| (S)-N-(1-phenylethyl)propanamide | N-Bromosuccinimide (NBS) | (2R,1'S)-2-bromo-N-(1-phenylethyl)propanamide | (2S,1'S)-2-bromo-N-(1-phenylethyl)propanamide |

| (R)-N-(1-phenylethyl)propanamide | N-Bromosuccinimide (NBS) | (2S,1'R)-2-bromo-N-(1-phenylethyl)propanamide | (2R,1'R)-2-bromo-N-(1-phenylethyl)propanamide |

The 1-phenylethyl chiral auxiliary exerts its influence on the adjacent prochiral center (the α-carbon of the propanamide). The fixed chirality of the auxiliary dictates the spatial arrangement of the molecule, creating a chiral environment that differentiates the two faces of the enolate.

The degree of stereochemical control is dependent on several factors:

Conformational Rigidity: The more rigid the transition state, the higher the diastereoselectivity. This can be influenced by the solvent, temperature, and the presence of chelating agents.

Steric Hindrance: The steric bulk of the chiral auxiliary and the substituents on the propanamide chain play a significant role in directing the approach of the electrophile.

Electronic Effects: The electronic properties of the chiral auxiliary and the enolate can also influence the transition state geometry and, consequently, the diastereoselectivity.

The principle of chirality transfer from the 1-phenylethyl group to the newly formed stereocenter is a cornerstone of asymmetric synthesis. researchgate.net By carefully selecting the reaction conditions, it is possible to achieve high levels of diastereoselectivity, leading to a mixture of diastereomers that can be separated by conventional techniques such as chromatography or crystallization.

Epimerization Studies and Chiral Purity Maintenance in the Synthesis of 2-bromo-N-(1-phenylethyl)propanamide

The stereochemical integrity of this compound is a critical factor in its synthesis and application, particularly in asymmetric synthesis where chiral purity is paramount. The presence of two stereocenters in the molecule, one on the propanamide moiety and the other on the phenylethyl group, gives rise to diastereomers. The stability of the stereocenter at the α-carbon to the carbonyl group is susceptible to epimerization, a process that can compromise the diastereomeric and enantiomeric purity of the final product.

Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In the case of α-haloamides like this compound, this process is typically facilitated by the presence of a base. The mechanism involves the abstraction of the acidic α-proton by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of diastereomers and thereby eroding the chiral purity of the compound.

Several factors are known to influence the rate and extent of epimerization in α-haloamides. These include the strength of the base, the nature of the solvent, the reaction temperature, and the steric and electronic properties of the substituents on the amide nitrogen and the α-carbon. For instance, the use of strong bases can significantly accelerate the rate of proton abstraction and, consequently, epimerization. Polar aprotic solvents can also promote epimerization by stabilizing the enolate intermediate.

In the context of synthesizing stereochemically pure this compound, maintaining chiral purity requires careful control of reaction conditions. This includes the judicious choice of reagents and solvents, as well as maintaining low reaction temperatures to minimize the rate of epimerization.

Detailed research into the epimerization of α-bromoamides has shown that the presence of bromide ions can promote this process. This is particularly relevant in reactions where bromide is a leaving group or is present as a counter-ion. The bromide anion can act as a base to facilitate the formation of the enolate intermediate.

To quantify the chiral purity and the extent of epimerization, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. Chiral HPLC can separate the different diastereomers, allowing for the determination of their relative ratios. NMR spectroscopy, often with the use of chiral shift reagents, can also be utilized to differentiate between diastereomers and quantify their proportions.

While specific data on the epimerization of this compound is not extensively documented in publicly available literature, the general principles of α-haloamide chemistry provide a strong basis for understanding and controlling its stereochemical outcome. The table below summarizes the key factors that influence epimerization and the strategies to maintain chiral purity based on established knowledge of related compounds.

| Factor Influencing Epimerization | Effect on Chiral Purity | Strategy for Maintaining Chiral Purity |

|---|---|---|

| Base Strength | Stronger bases increase the rate of epimerization, leading to lower chiral purity. | Use of milder, non-nucleophilic bases (e.g., hindered amines) is preferred. |

| Solvent Polarity | Polar aprotic solvents can stabilize the enolate intermediate, promoting epimerization. | Employ non-polar or less polar solvents where possible. |

| Temperature | Higher temperatures generally accelerate the rate of epimerization. | Conduct reactions at low temperatures (e.g., 0 °C to -78 °C). |

| Presence of Halide Ions | Bromide ions can act as a catalyst for epimerization. | Minimize the concentration of free bromide ions in the reaction mixture. |

| Reaction Time | Longer reaction times can lead to greater extents of epimerization. | Monitor the reaction closely and quench it as soon as it reaches completion. |

Furthermore, a technique known as crystallization-induced dynamic resolution (CIDR) can sometimes be employed to enhance the diastereomeric purity of α-haloamides. This process involves the epimerization of the undesired diastereomer in solution to the desired, less soluble diastereomer, which then crystallizes out, driving the equilibrium towards the formation of the pure, desired product. The feasibility of this technique for this compound would depend on the crystallization behavior and solubility differences between its diastereomers.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Bromo N 1 Phenylethyl Propanamide

Radical Reaction Mechanisms

Radical reactions involving 2-bromo-N-(1-phenylethyl)propanamide are primarily centered on the carbon-bromine bond and the aliphatic C-H bonds within the molecule. These reactions are typically initiated by light or radical initiators and proceed through highly reactive radical intermediates.

Site-Selective Aliphatic C-H Bromination Using N-Bromoamides

The general mechanism involves the photolytic cleavage of the N-Br bond of an N-bromoamide to generate a bromine radical and an amidyl radical. The amidyl radical, being a relatively stable and selective radical species, preferentially abstracts a hydrogen atom from an unactivated aliphatic C-H bond in the substrate. This selectivity is often governed by steric and electronic factors, favoring the abstraction of weaker C-H bonds, such as those at tertiary or secondary carbons. For N-(1-phenylethyl)propanamide, the C-H bond at the α-position of the propanamide moiety would be a likely target for abstraction due to the activating effect of the adjacent carbonyl group. The resulting carbon-centered radical then reacts with a bromine source, such as the N-bromoamide itself or molecular bromine generated in situ, to yield the α-brominated product, this compound. The selectivity of these reactions is often superior to traditional radical bromination methods. researchgate.net

Kinetic Isotope Effect Studies in Radical Halogenation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanism of chemical reactions, particularly for identifying the rate-determining step. In the context of radical halogenation, a primary KIE is expected if the C-H bond cleavage is the rate-limiting step. This is because the substitution of a hydrogen atom with a heavier deuterium (B1214612) atom results in a lower zero-point energy for the C-D bond compared to the C-H bond, leading to a higher activation energy and a slower reaction rate for the deuterated substrate.

While no specific KIE studies have been reported for the radical bromination of this compound, data from analogous systems involving the free-radical bromination of alkylaromatic hydrocarbons with N-bromosuccinimide (NBS) provide valuable insights. In these reactions, hydrogen atom abstraction by a bromine atom is the irreversible and rate-determining step. The magnitude of the KIE can be influenced by the structure of the substrate and the nature of the transition state. The invariance of the KIE with temperature in some of these studies suggests a nonlinear arrangement of atoms in the transition state for hydrogen atom abstraction.

| Substrate (Analogue) | Reagent | kH/kD | Temperature (°C) |

| Toluene | NBS | 4.9 | 80 |

| Ethylbenzene | NBS | 2.7 | 80 |

| Cumene | NBS | 1.8 | 80 |

This table presents data for analogous compounds to illustrate the principles of KIE in radical bromination.

Polar and Organometallic Reactions

The presence of the electrophilic carbonyl carbon and the leaving group potential of the bromine atom make this compound susceptible to a range of polar and organometallic reactions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. While amides are generally less reactive towards nucleophiles compared to acid chlorides or anhydrides, the presence of the α-bromo substituent can influence the reactivity of this compound. Nucleophilic attack can occur at the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the expulsion of the bromide ion, although this is less common than substitution of the entire acyl group.

A more plausible pathway for nucleophilic substitution on this molecule involves the displacement of the bromide ion at the α-carbon via an SN2 mechanism. The carbonyl group can activate the α-carbon towards nucleophilic attack. The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway. nih.gov The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. nih.gov The intermediate then reforms the carbonyl double bond by eliminating the leaving group. nih.gov For this compound, a strong nucleophile could potentially attack the carbonyl carbon, but the amide nitrogen is a poor leaving group. Therefore, direct displacement of the bromide at the α-position is a more likely reaction pathway.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific studies on this compound are limited, research on analogous α-bromo carboxamides demonstrates the feasibility of such transformations. For instance, the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids has been reported to generate chiral α-aryl carboxamides in good yields and with excellent enantioselectivities.

A study on the synthesis and arylation of a similar compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, provides a relevant example of palladium-catalyzed C-C bond formation. In this work, the bromo-substituted benzamide (B126) was successfully coupled with various aryl boronic acids using a Pd(0) catalyst. The reaction proceeded in moderate to good yields, demonstrating the utility of this approach for creating more complex molecular architectures.

| Aryl Boronic Acid | Product Yield (%) |

| Phenylboronic acid | 85 |

| 4-Methylphenylboronic acid | 89 |

| 4-Methoxyphenylboronic acid | 82 |

| 4-Chlorophenylboronic acid | 75 |

| 2-Naphthylboronic acid | 78 |

This table presents data for the arylation of the analogous compound (S)-4-bromo-N-(1-phenylethyl)benzamide.

Mechanistic Insights into Amide Bond Formation

The formation of the amide bond in this compound itself involves a nucleophilic acyl substitution reaction. Typically, this would be achieved by reacting 2-bromopropanoyl chloride or another activated derivative of 2-bromopropanoic acid with 1-phenylethylamine (B125046).

The mechanism of this reaction involves the nucleophilic attack of the nitrogen atom of 1-phenylethylamine on the electrophilic carbonyl carbon of the activated 2-bromopropanoic acid derivative. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a leaving group (e.g., a chloride ion) and the formation of the stable amide bond. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Enzymatic strategies for amide bond formation also exist, which can proceed through the activation of the carboxylic acid via the formation of an acyl-adenylate or acylphosphate intermediate, followed by nucleophilic attack from the amine. researchgate.net While not directly applied to the synthesis of this specific compound in the reviewed literature, these biocatalytic methods offer alternative, milder routes to amide bond formation. researchgate.net

Regio- and Stereoselective Transformations

The chiral center within the N-(1-phenylethyl) group of this compound makes it a valuable substrate for stereoselective reactions. mdpi.com The strategic placement of the bromine atom allows for regiocontrolled transformations, often dictated by the choice of reagents and reaction conditions.

Chemodivergent synthesis, where a single substrate is converted into different products by selectively tuning the reaction conditions, is a powerful strategy in organic chemistry. nih.govresearchgate.net For α-haloamides, the choice of base can be a critical factor in directing the reaction pathway. While specific studies on this compound are not prevalent, the principles can be inferred from related systems.

For example, the reaction of amides with 1,1-diborylalkanes as pro-nucleophiles demonstrates chemodivergence based on the amide structure (primary, secondary, or tertiary). nih.gov This process involves the formation of a tetrahedral intermediate, which can then undergo either a B–O or B–N elimination to generate different reactive intermediates (enamine or enolate, respectively). nih.gov The choice of base is fundamental in generating the initial α-boryl carbanion synthon from the diborylalkane. This highlights how reaction conditions can steer the breakdown of a common intermediate toward distinct product classes.

In the case of this compound, different bases could favor different pathways:

A strong, non-nucleophilic base might primarily promote deprotonation at the α-carbon to form an enolate, which could then participate in alkylation or cyclization reactions.

A weaker, nucleophilic base (e.g., an amine) could lead to nucleophilic substitution of the bromine atom, a common reaction for α-haloamides. nih.gov

Specific base/Lewis acid combinations could facilitate the formation of unique intermediates like α-lactams, as discussed previously. researchgate.net

The outcome is a delicate balance between deprotonation, substitution, and elimination pathways, which can be selectively favored by the appropriate choice of base and reaction conditions.

Intramolecular cyclization is a powerful method for constructing cyclic structures, and α-haloamides are excellent precursors for such transformations. rsc.org The N-(1-phenylethyl) group can act as a chiral auxiliary, guiding the stereochemical outcome of the cyclization. mdpi.com

The general strategy involves generating a nucleophilic center within the molecule that can attack the electrophilic α-carbon, displacing the bromide ion. This can be achieved in several ways:

N-Deprotonation: A strong base can deprotonate the amide nitrogen, creating an amidate anion that cyclizes to form a β-lactam. The diastereoselectivity of such cyclizations in interlocked fumaramide (B1208544) systems has been shown to be controlled by the macrocyclic component. nih.gov

Side-Chain Nucleophile: If the N-phenylethyl group were appended with a nucleophilic moiety (e.g., a hydroxyl or amino group), intramolecular substitution could lead to the formation of various heterocyclic structures like oxazines or piperazinones. nih.gov

Radical Cyclization: Radical-mediated transformations of α-haloamides containing an unsaturated bond (e.g., an allyl or propargyl group) are a straightforward route to cyclic compounds, including β- and γ-lactams. nih.gov

The reaction of arylpropargyl amides with a base like Et₃N can induce cyclization through the formation of an allenic intermediate followed by an intramolecular Diels-Alder reaction. rsc.org This demonstrates how bases can initiate a cascade of reactions leading to complex cyclic products. The stereocenter on the 1-phenylethyl group in this compound would be expected to influence the facial selectivity of such cycloadditions, leading to diastereomeric products. mdpi.com

Table 3: Potential Intramolecular Cyclization Pathways

| Reaction Type | Key Step | Potential Product from Analogous Systems | Stereochemical Influence |

| Anionic Cyclization | Base-mediated N-H deprotonation | β-Lactam | Chiral N-(1-phenylethyl) group directs approach of the C-Br bond |

| Nucleophilic Substitution | Attack by a tethered nucleophile | Oxazines, Morpholinones | Diastereoselective ring closure |

| Radical Cyclization | Radical initiation and attack on an unsaturated bond | β- or γ-Lactams | Control of stereocenters in the newly formed ring |

| Diels-Alder Cascade | Base-induced formation of a diene/dienophile system | Polycyclic heterocycles | Facial selectivity influenced by the chiral auxiliary |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 1 Phenylethyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) spectroscopy offers precise insights into the hydrogen atom environments within the 2-bromo-N-(1-phenylethyl)propanamide molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key to assigning the protons to their respective positions.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine protons of the ethyl and propanamide fragments, the methyl protons, and the amide N-H proton.

Aromatic Protons (C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The exact chemical shifts can be influenced by the solvent and the electronic effects of the rest of the molecule.

Amide Proton (-NH-): The amide proton signal is often observed as a doublet due to coupling with the adjacent methine proton. Its chemical shift is variable and can be found over a broad range, often broadened by quadrupole effects of the nitrogen atom and sensitive to solvent and temperature.

Phenylethyl Methine Proton (-CH(CH₃)Ph): This proton is a methine group adjacent to the phenyl ring and the nitrogen atom. It is expected to appear as a multiplet (a quintet or combination of doublets and quartets) due to coupling with the adjacent methyl protons and the amide proton.

Propanamide Methine Proton (-CH(Br)CH₃): This methine proton is attached to the carbon bearing the bromine atom. Its signal would likely be a quartet due to coupling with the adjacent methyl protons. The electronegativity of the bromine atom would shift this signal downfield.

Methyl Protons (-CH₃): The molecule contains two distinct methyl groups. The methyl protons of the phenylethyl moiety would appear as a doublet, coupled to the adjacent methine proton. The methyl protons of the propanamide moiety would also appear as a doublet, coupled to the methine proton on the carbon with the bromine atom.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Amide (NH) | Variable | Doublet | 1H |

| Phenylethyl CH | Multiplet | Quintet-like | 1H |

| Propanamide CH | Quartet | Quartet | 1H |

| Phenylethyl CH₃ | Doublet | Doublet | 3H |

| Propanamide CH₃ | Doublet | Doublet | 3H |

Note: This is a representative table based on general principles of NMR spectroscopy. Actual chemical shifts and multiplicities can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the most downfield region of the spectrum, typically around 170 ppm.

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring will produce a series of signals in the aromatic region, generally between 125 and 145 ppm. The carbon atom attached to the ethyl group (ipso-carbon) will have a different chemical shift compared to the ortho, meta, and para carbons.

Carbon Bearing Bromine (C-Br): The carbon atom directly bonded to the electronegative bromine atom is expected to be shifted downfield compared to a similar, unsubstituted carbon.

Methine and Methyl Carbons: The remaining methine and methyl carbons will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Phenyl (ipso-C) | ~140-145 |

| Phenyl (ortho, meta, para-C) | ~125-130 |

| Phenylethyl CH | ~50-60 |

| Propanamide CH | ~40-50 |

| Phenylethyl CH₃ | ~20-25 |

| Propanamide CH₃ | ~20-25 |

Note: This is a representative table based on general principles of ¹³C NMR spectroscopy. Actual chemical shifts can vary.

Due to the presence of a chiral center at the 1-phenylethyl group, this compound can exist as enantiomers. Advanced NMR techniques are crucial for determining the stereochemistry, especially when dealing with diastereomers if the bromo-propanamide moiety is also chiral.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling networks within the molecule. For instance, cross-peaks would confirm the coupling between the amide NH proton and the phenylethyl CH proton, as well as the couplings within the phenylethyl and propanamide fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining through-space proximity of protons. For diastereomers, specific NOE correlations can help in assigning the relative stereochemistry by identifying which protons are close to each other in space.

For determining the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed in conjunction with NMR. These agents interact with the enantiomers of the analyte to form diastereomeric species that can be distinguished by NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

N-H Stretch: The amide N-H bond will exhibit a characteristic stretching vibration, typically in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): The carbonyl group of the amide will show a strong absorption band, known as the Amide I band, typically in the range of 1630-1680 cm⁻¹. This is one of the most intense and recognizable peaks in the IR spectrum of an amide.

N-H Bend (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is found around 1510-1570 cm⁻¹.

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Note: This table presents expected ranges for the characteristic vibrational modes.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Bonds that are highly polarizable, such as C-C bonds in aromatic rings, often give strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for:

Aromatic Ring Vibrations: The phenyl group has characteristic ring stretching modes that are strong in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹.

C-Br Bond: The C-Br bond, being a relatively heavy atom bond, would also be expected to show a distinct Raman signal.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural characterization.

Terahertz (THz) Spectroscopy for Molecular Crystal Analysis

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of 0.1–20 THz, is a powerful non-destructive technique for analyzing the solid-state properties of molecular crystals. acs.org This method is particularly sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal lattice structure. osti.gov For this compound, which exists as diastereomers ((R,S)/(S,R) and (R,R)/(S,S)), THz spectroscopy can differentiate between their crystalline forms.

The distinct three-dimensional arrangements of the diastereomers result in unique crystal packing and, consequently, different low-frequency phonon modes (collective vibrations of the crystal lattice). nih.gov These differences manifest as characteristic absorption peaks in the THz spectrum. researchgate.net Therefore, THz spectroscopy can serve as a fingerprinting technique to distinguish between the crystal structures of the diastereomers of this compound. Furthermore, analysis of the THz spectra, often supported by computational simulations like solid-state density functional theory (DFT), can provide detailed insights into the intermolecular hydrogen-bonding network involving the amide N-H and C=O groups, which is crucial for understanding the crystal's stability and physical properties. researchgate.net

Table 1: Potential Application of THz Spectroscopy for Diastereomer Differentiation

| Spectroscopic Feature | Significance for this compound Analysis |

|---|---|

| Characteristic Absorption Peaks | Fingerprint region for identifying and distinguishing between the crystalline forms of (R,S)- and (R,R)-diastereomers. |

| Phonon Mode Frequencies | Provides information on the collective vibrational modes of the crystal lattice, which are sensitive to molecular conformation and packing. |

| Spectral Shifts with Temperature | Can be used to study phase transitions and the strength of intermolecular interactions within the crystal. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of molecules and for deducing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. rsc.org For this compound (C₁₁H₁₄BrNO), HRMS is crucial for confirming its composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in nearly a 1:1 natural abundance. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da. HRMS can resolve these isotopic peaks and measure their exact masses, providing definitive confirmation of the presence and number of bromine atoms in the molecule. oup.comresearchgate.net

Table 2: Theoretical HRMS Data for this compound (C₁₁H₁₄BrNO)

| Ion Species | Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₄⁷⁹BrNO | ⁷⁹Br | 255.0259 |

| [M+2]⁺ | C₁₁H₁₄⁸¹BrNO | ⁸¹Br | 257.0238 |

| [M+H]⁺ | C₁₁H₁₅⁷⁹BrNO | ⁷⁹Br | 256.0337 |

| [M+H+2]⁺ | C₁₁H₁₅⁸¹BrNO | ⁸¹Br | 258.0316 |

| [M+Na]⁺ | C₁₁H₁₄⁷⁹BrNNaO | ⁷⁹Br | 278.0156 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures, such as those encountered during reaction monitoring or purity assessment. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. While this compound might require derivatization to improve its volatility and chromatographic behavior, GC-MS analysis would provide separation of isomers and characteristic fragmentation patterns upon electron ionization (EI). maps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): LC-MS-MS is a highly sensitive and versatile technique for analyzing non-volatile compounds in complex matrices. nih.gov It is well-suited for the direct analysis of reaction mixtures containing this compound. A reversed-phase LC method could separate the diastereomers, while the tandem MS allows for selective detection and structural confirmation. nih.gov Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) would produce specific fragment ions. Common fragmentation pathways for N-acylated phenylethylamines include cleavage of the amide bond and fragmentation of the alkyl chain.

Table 3: Plausible Mass Fragments in MS/MS Analysis of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 256.0 / 258.0 | 134.0 / 136.0 | [CH₃CH(Br)C(O)NH₂]⁺ |

| 256.0 / 258.0 | 122.1 | [C₉H₁₂N]⁺ (Loss of CH₃CHBrCO) |

| 256.0 / 258.0 | 105.1 | [C₈H₉]⁺ (1-phenylethyl cation) |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. springernature.comnih.gov To apply this technique to this compound, a high-quality single crystal of one of its pure diastereomers must be grown.

The analysis involves irradiating the crystal with an X-ray beam and measuring the diffraction pattern produced. nih.gov This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure can be built. nih.gov For chiral molecules, determining the absolute configuration (i.e., distinguishing between an enantiomeric pair) is achieved by analyzing the anomalous dispersion effect. researchgate.net The presence of a relatively heavy atom like bromine significantly enhances this effect, making the assignment of the absolute configuration more reliable through the Bijvoet method. researchgate.net A successful X-ray crystallographic analysis of a diastereomer, for instance, the (R)-1-phenylethyl, (S)-2-bromopropanamide, would provide an unambiguous determination of the R and S assignments at both chiral centers. purechemistry.org

Optical Rotation and Circular Dichroism for Enantiomeric Purity

Chiroptical techniques are essential for characterizing chiral substances and assessing their enantiomeric purity.

Optical Rotation: Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. libretexts.org A polarimeter is used to measure this rotation. The specific rotation, [α], is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com For this compound, each of its four stereoisomers will have a unique specific rotation. Enantiomers will have rotations of equal magnitude but opposite sign (e.g., [α] for (R,R) = -[α] for (S,S)), while diastereomers will have different specific rotation values that are not equal in magnitude. libretexts.org A measurement of zero rotation indicates either an achiral compound or a racemic mixture (a 50:50 mixture of enantiomers). libretexts.org

Table 4: Hypothetical Specific Rotation Values for Stereoisomers of this compound

| Stereoisomer | Configuration | Hypothetical Specific Rotation [α]²⁰D (c 1, CHCl₃) |

|---|---|---|

| Enantiomer Pair 1 | (R,R) | +55.0° |

| (S,S) | -55.0° | |

| Enantiomer Pair 2 | (R,S) | +12.5° |

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. mdpi.com A CD spectrum plots this difference in absorption against wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly effective for determining enantiomeric purity and distinguishing between stereoisomers. mdpi.com While empirical rules can sometimes suggest an absolute configuration, modern approaches often compare the experimental CD spectrum to one predicted by quantum chemical calculations to make a confident assignment. mdpi.comnih.gov

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for purifying the resulting products.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used to monitor the progress of a synthesis. researchgate.net For the synthesis of this compound from 1-phenylethylamine (B125046) and a 2-bromopropanoyl derivative, a small aliquot of the reaction mixture is spotted onto a TLC plate. As the reaction proceeds, a new spot corresponding to the more nonpolar product will appear, and the spot for the more polar starting amine will diminish. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. rochester.edu

Table 5: Representative TLC Data for Reaction Monitoring

| Compound | Function | Typical Rf Value (e.g., 4:1 Hexane:Ethyl Acetate) |

|---|---|---|

| 1-Phenylethylamine | Starting Material | 0.15 |

| 2-Bromopropanoyl chloride | Starting Material | ~0.80 (may react on plate) |

Flash Column Chromatography: Flash column chromatography is the standard method for purifying multigram quantities of organic compounds. rochester.eduorgsyn.org After the reaction is complete, the crude this compound can be purified from unreacted starting materials and byproducts using this technique. Due to their different three-dimensional structures, diastereomers often exhibit different polarities and thus interact differently with the stationary phase (typically silica (B1680970) gel). This allows for their separation by flash chromatography, eluting them from the column at different times. rochester.eduresearchgate.net Fractions are collected and analyzed by TLC to identify and combine those containing the pure desired diastereomer.

Computational and Theoretical Studies on 2 Bromo N 1 Phenylethyl Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to calculate molecular properties with high accuracy.

A fundamental step in computational chemistry is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest possible ground-state energy. nih.gov This process is crucial because the accuracy of many other calculated properties depends on having an accurate molecular geometry. yale.edu For 2-bromo-N-(1-phenylethyl)propanamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to locate the energy minimum on the potential energy surface. mdpi.com The optimization process alters the positions of the atoms iteratively until the forces on them are negligible, resulting in a stable, optimized structure. yale.edu

The key outputs of this process are the precise bond lengths, bond angles, and dihedral (torsion) angles of the molecule's equilibrium structure. These parameters define the molecule's shape and steric properties.

Interactive Table: Predicted Geometrical Parameters for this compound

The following table contains hypothetical, yet plausible, optimized geometrical parameters derived from DFT calculations. Actual values would be obtained from specific computational output.

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-H (amide) | 1.01 Å | |

| C-Br | 1.95 Å | |

| C-C (phenyl ring avg.) | 1.39 Å | |

| Bond Angle | O=C-N | 123.5° |

| C-N-H | 121.0° | |

| C-C-Br | 112.0° | |

| Dihedral Angle | H-N-C-C (phenyl) | 175.0° |

| Br-C-C=O | -65.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital lacking electrons, acts as an electron acceptor (electrophile). nih.gov

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-rich phenyl ring and the lone pairs on the oxygen and nitrogen atoms would likely contribute significantly to the HOMO, while the LUMO would be expected to be distributed over the electrophilic carbonyl carbon and the carbon atom bearing the bromine atom.

Table: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | Indicator of chemical stability |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). semanticscholar.org These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govsemanticscholar.org

For this compound, an MESP analysis would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen and, to a lesser extent, the bromine atom. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the amide hydrogen (N-H), making it a potential hydrogen bond donor site.

Neutral/Slightly Negative Potential (Green): The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to its π-electron system.

This analysis provides a clear picture of how the molecule would interact with other polar molecules, receptors, or reagents. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy, often using the Gauge-Independent Atomic Orbital (GIAO) method. syr.edu These predictions are invaluable for assigning experimental spectra, especially for complex molecules, and can help differentiate between isomers. researchgate.net The calculated isotropic shielding values are typically referenced against a standard (like Tetramethylsilane, TMS) to yield the final chemical shifts. syr.edu Comparing these predicted shifts with experimental data serves as a rigorous validation of the computed molecular structure. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click on the headers to sort the table. The following are hypothetical but realistic chemical shift values (in ppm) calculated using DFT.

| Atom Type | Atom Position / Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbon | Carbonyl (C=O) | - | 168.5 |

| Carbon | CH-Br | 4.45 | 40.2 |

| Carbon | CH₃ (propanamide) | 1.85 | 21.8 |

| Carbon | CH (phenylethyl) | 5.20 | 52.6 |

| Carbon | CH₃ (phenylethyl) | 1.55 | 22.1 |

| Carbon | Phenyl C1 (attached) | - | 142.3 |

| Carbon | Phenyl C2, C6 (ortho) | 7.35 | 126.5 |

| Carbon | Phenyl C3, C5 (meta) | 7.40 | 129.0 |

| Carbon | Phenyl C4 (para) | 7.30 | 128.1 |

| Hydrogen | NH (amide) | 8.50 | - |

| Hydrogen | CH-Br | 4.45 | - |

| Hydrogen | CH₃ (propanamide) | 1.85 | - |

| Hydrogen | CH (phenylethyl) | 5.20 | - |

| Hydrogen | CH₃ (phenylethyl) | 1.55 | - |

| Hydrogen | Phenyl H (ortho) | 7.35 | - |

| Hydrogen | Phenyl H (meta) | 7.40 | - |

| Hydrogen | Phenyl H (para) | 7.30 | - |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical concern in the pharmaceutical industry, as different polymorphs can have different physical properties. nih.govresearchgate.net Terahertz (THz) spectroscopy is a powerful technique for characterizing solid-state forms because it probes low-frequency vibrational modes (typically below 10 THz or 333 cm⁻¹) that are highly sensitive to the crystal lattice structure and intermolecular interactions like hydrogen bonding. nih.govsyr.edu

Solid-state DFT calculations, which take into account the periodic boundary conditions of the crystal lattice, can simulate the THz spectra of different potential polymorphs of this compound. researchgate.net Each polymorph will have a unique crystal packing arrangement, leading to a distinct "fingerprint" THz absorption spectrum. By comparing the computationally predicted spectra for different theoretical crystal structures with experimental THz data, it is possible to identify and discriminate between different polymorphs, providing crucial information for solid-form screening and quality control. nih.govnih.gov

Reactivity Descriptors and Electronic Structure Analysis

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules. For this compound, an analysis of its reactivity descriptors and electronic structure offers insights into its stability, reactivity, and potential interactions. These studies are typically performed using methodologies like Density Functional Theory (DFT), which allow for the calculation of various electronic properties.

Ionization Energy, Electron Affinity, Chemical Hardness, and Electrophilicity Index

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Key descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide a quantitative measure of this reactivity.

Ionization Energy (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that the molecule can be more easily oxidized. It is conceptually related to the energy of the HOMO.

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule in its gaseous state. libretexts.org A higher electron affinity suggests a greater propensity for the molecule to accept an electron and be reduced. libretexts.org This is related to the energy of the LUMO.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the ionization energy and electron affinity. A large energy gap between the HOMO and LUMO corresponds to a high chemical hardness, indicating greater stability and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net This index is useful for categorizing molecules as strong or weak electrophiles. researchgate.net For instance, a related brominated compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, was found to have an electrophilicity index that classifies it as a moderate electrophile. mdpi.com This suggests that this compound, also containing an electrophilic bromine atom, would likely exhibit similar characteristics.

These reactivity descriptors are crucial for predicting how this compound will behave in chemical reactions, particularly in nucleophilic substitution reactions where the bromine atom can act as a leaving group.

Calculated Reactivity Descriptors for a Related Brominated Compound

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | -4.5031 | Tendency of electrons to escape from the system. |

| Global Electrophilicity Index (ω) | 1.4134 | Categorized as a moderate electrophile. |

| Nucleophilicity Index (N) | 0.8681 | Considered a marginal nucleophile. |

Data adapted from a computational study on a structurally related brominated heterocyclic compound. mdpi.com

Analysis of Polarizability and Hyperpolarizability

The interaction of a molecule with an external electric field is described by its polarizability and hyperpolarizability. These properties are important for understanding a molecule's non-linear optical (NLO) properties.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β) is a measure of the non-linear response of a molecule to an external electric field and is responsible for NLO phenomena. Computational studies on organic molecules, such as 3-(2-bromoacetyl)-2H-chromen-2-one, have shown that the presence of certain functional groups can lead to large hyperpolarizability values, indicating potential for NLO applications. jetir.org

For this compound, the presence of the phenyl group and the bromine atom are expected to influence its polarizability and hyperpolarizability. The delocalized π-electrons of the phenyl ring and the polarizable nature of the bromine atom could contribute to significant NLO properties. Theoretical calculations using DFT methods can provide quantitative values for these properties.

Calculated Molecular Properties for a Related Brominated Compound

| Property | Calculated Value |

|---|---|

| Dipole Moment | Value in Debye |

| Static Polarizability | Value in a.u. |

| First Hyperpolarizability | Value in a.u. |

This table illustrates the types of data obtained from computational studies on related brominated organic compounds, such as 3-(2-bromoacetyl)-2H-chromen-2-one. jetir.org Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred spatial arrangements of atoms in a molecule. These studies are vital for understanding how a molecule's shape influences its physical and chemical properties.

Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. The relative energies of different conformers can be calculated to determine their populations at a given temperature. Studies on similar molecules, like N-[(1S)-1-phenylethyl]benzamide, have revealed the existence of multiple stable conformations, a phenomenon known as conformational polymorphism. nih.gov

Molecular dynamics simulations can provide a more detailed picture of the conformational landscape by simulating the movement of atoms over time. These simulations can reveal the transitions between different conformations and the flexibility of various parts of the molecule. For example, MD studies on ionized propanol (B110389) have shown complex isomerization and roaming mechanisms, highlighting the dynamic nature of molecules. rsc.org

Understanding the conformational preferences of this compound is important for predicting its interactions with other molecules, such as in biological systems or during crystal formation.

Applications of 2 Bromo N 1 Phenylethyl Propanamide in Advanced Organic Synthesis and Chemical Biology Research

Chiral Building Blocks and Synthetic Intermediatesresearchgate.net

The presence of a stereogenic center in the 1-phenylethyl group makes 2-bromo-N-(1-phenylethyl)propanamide a valuable chiral auxiliary and precursor in asymmetric synthesis. The defined stereochemistry of this moiety can be exploited to induce stereoselectivity in a wide range of chemical transformations, leading to the formation of enantiomerically enriched products.

The α-bromo amide functionality of this compound serves as a key reactive site for the introduction of nitrogen-containing groups. Nucleophilic substitution of the bromine atom by various nitrogen nucleophiles, such as ammonia, primary amines, or azide (B81097) ions, provides a direct route to α-amino amides. Subsequent hydrolysis of the amide bond can then yield enantiopure α-amino acids or their corresponding amine derivatives. The stereochemical outcome of the nucleophilic substitution can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either the (R) or (S) enantiomer of the target amine or amino acid.

The 1-phenylethylamine (B125046) moiety not only acts as a chiral auxiliary to direct the stereochemistry of the newly formed stereocenter but can also be cleaved under specific conditions to release the desired enantiopure amine. This strategy has been successfully employed in the asymmetric synthesis of various biologically active amines and non-proteinogenic amino acids. nih.gov The diastereoselectivity of these reactions is often high, leading to products with excellent enantiomeric excess.

| Nucleophile | Product | Diastereomeric Ratio (d.r.) | Potential Final Product (after hydrolysis) |

|---|---|---|---|

| Ammonia | 2-amino-N-(1-phenylethyl)propanamide | High | Enantiopure Alanine |

| Benzylamine | 2-(benzylamino)-N-(1-phenylethyl)propanamide | High | Enantiopure N-benzyl-alanine |

| Sodium Azide | 2-azido-N-(1-phenylethyl)propanamide | High | Enantiopure Alanine (via reduction) |

The electrophilic nature of the carbon-bromine bond in this compound makes it a suitable precursor for the construction of various heterocyclic systems. Intramolecular cyclization reactions, where a nucleophilic group within the same molecule displaces the bromide ion, can lead to the formation of cyclic structures such as lactams. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org For instance, by introducing a nucleophilic moiety at a suitable position on the N-phenylethyl group, subsequent intramolecular cyclization can afford chiral piperidinones or other nitrogen-containing heterocycles.

Furthermore, the α-bromo amide unit can participate in multi-step reaction sequences to build more complex heterocyclic frameworks. For example, it can be used as a starting material in cascade reactions that involve both intermolecular and intramolecular bond formations, leading to the rapid assembly of intricate molecular architectures. The inherent chirality of the molecule can be leveraged to control the stereochemistry of the resulting heterocyclic products.

Building upon its utility in forming monocyclic heterocycles, this compound and its derivatives can also serve as key intermediates in the synthesis of more complex nitrogen-containing polycyclic systems, including alkaloids. Strategies such as the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can be adapted to utilize derivatives of the title compound. wikipedia.orgdepaul.edunih.gov By functionalizing the phenyl ring of the N-(1-phenylethyl) group, it can be transformed into a reactive β-arylethylamine precursor suitable for such cyclizations.

Moreover, intramolecular Heck-type reactions or other palladium-catalyzed cyclizations can be employed to construct fused ring systems. researchgate.netnih.govrsc.org The bromine atom provides a handle for such transformations, allowing for the formation of carbon-carbon bonds under mild and selective conditions. The stereocenter in the 1-phenylethyl group can influence the facial selectivity of these cyclizations, leading to the diastereoselective formation of polycyclic structures.

Chemical Probes for Receptor Site Investigationsnih.govnih.gov

The electrophilic character of the α-bromo amide moiety in this compound makes it a potential candidate for use as a chemical probe in the study of biological receptors. Covalent labeling of receptor binding sites is a powerful technique for identifying and characterizing receptor proteins. The bromine atom can act as an electrophilic "warhead" that reacts with nucleophilic amino acid residues, such as cysteine or histidine, present in the binding pocket of a receptor.

By designing analogs of known receptor ligands that incorporate the this compound scaffold, researchers can create affinity labels that first bind to the receptor with high affinity and selectivity, and then form a covalent bond with a nearby nucleophilic residue. This irreversible binding allows for the identification of the labeled protein through techniques such as mass spectrometry. The chiral nature of the probe can also provide valuable information about the stereochemical requirements of the binding site.

Design of Analogs for Structure-Activity Relationship Studies (Focused on Synthetic Diversification)researchgate.net

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the synthesis and biological evaluation of a series of structurally related compounds to understand how modifications to a molecule's structure affect its biological activity. This compound is an excellent starting material for the generation of compound libraries for SAR studies due to the ease with which the bromine atom can be replaced by a wide variety of substituents.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the synthetic diversification of the this compound scaffold. researchgate.net By reacting the bromo-compound with a range of boronic acids under palladium catalysis, a library of analogs with different aryl or heteroaryl groups at the 2-position can be readily synthesized. This allows for a systematic exploration of the chemical space around this position and its impact on biological activity.

| Boronic Acid | Product | Potential Biological Target |

|---|---|---|

| Phenylboronic acid | (S)‐2‐phenyl‐N‐(1‐phenylethyl)isonicotinamide | Enzyme inhibitors, Receptor ligands |

| 4-Methoxyphenylboronic acid | (S)‐2‐(4-methoxyphenyl)‐N‐(1‐phenylethyl)isonicotinamide | Enzyme inhibitors, Receptor ligands |

| Thiophene-2-boronic acid | (S)‐2‐(thiophen-2-yl)‐N‐(1‐phenylethyl)isonicotinamide | Enzyme inhibitors, Receptor ligands |

Development of Novel Reaction Methodologiesnih.govresearchgate.net

This compound can also serve as a valuable substrate in the development and optimization of new synthetic methodologies. The well-defined structure and reactivity of this compound make it an ideal model system for testing the scope and limitations of novel chemical transformations. For example, its use in enantioselective palladium-catalyzed cross-coupling reactions with aryl boronic acids has been explored to generate chiral α-aryl carboxamides. nih.govresearchgate.net

Furthermore, the α-bromo amide moiety can be a substrate for radical reactions, opening up avenues for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The stereochemical information contained within the 1-phenylethyl group can be used to probe the stereoselectivity of these new reactions, providing valuable insights into their mechanisms.

Conclusion and Future Research Directions

Summary of Key Academic Advancements for 2-Bromo-N-(1-phenylethyl)propanamide

Research surrounding this compound and structurally related compounds has primarily focused on its utility as a building block in the synthesis of more complex molecules. The presence of a bromine atom at the alpha-position to the carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity has been harnessed to introduce a variety of functional groups, leading to the creation of diverse molecular scaffolds.

The chiral N-(1-phenylethyl) moiety is a critical feature, often employed as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. This has been instrumental in the asymmetric synthesis of biologically active compounds, where specific stereoisomers exhibit desired therapeutic effects. The amide bond, while generally stable, can also participate in various chemical transformations, further expanding the synthetic utility of this compound.

Key academic advancements are summarized in the table below:

| Research Area | Key Findings and Advancements |

| Synthetic Utility | Serves as a key intermediate for introducing the N-(1-phenylethyl)propanamide moiety into larger molecules. The bromine atom is readily displaced by a wide range of nucleophiles. |

| Stereoselective Synthesis | The inherent chirality of the N-(1-phenylethyl) group has been exploited to influence the stereochemistry of reactions at or near the stereocenter, leading to the synthesis of enantiomerically enriched products. |

| Scaffold for Biologically Active Molecules | Derivatives of this compound have been investigated for potential biological activities, leveraging the chiral nature of the molecule which can lead to enantiomer-specific interactions with biological targets. |

Unexplored Reactivity and Stereochemical Challenges

Despite the progress, significant areas of the reactivity and stereochemistry of this compound remain to be explored. The full scope of its participation in various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, has not been systematically investigated. Understanding how the steric and electronic properties of the N-(1-phenylethyl) group influence the efficiency and selectivity of these modern cross-coupling methods is a key area for future research.

From a stereochemical perspective, a major challenge lies in the diastereoselective synthesis of this compound itself, as the bromination of N-(1-phenylethyl)propanamide can generate a new stereocenter at the alpha-carbon. Developing highly diastereoselective bromination methods would be a significant advancement. Furthermore, the influence of the existing stereocenter on the stereochemical outcome of reactions at the alpha-carbon, particularly in terms of diastereoselectivity, warrants a more in-depth investigation.

Future research should focus on:

Exploring Novel Transformations: Investigating the reactivity of the C-Br bond in radical reactions, transition-metal catalyzed cross-coupling reactions, and multicomponent reactions.

Diastereoselective Synthesis: Developing efficient and highly diastereoselective methods for the synthesis of different stereoisomers of this compound.

Mechanistic Studies: Conducting detailed mechanistic studies to understand the role of the chiral auxiliary in controlling the stereoselectivity of various reactions.

Potential for Integration into Automated and Flow Synthesis Platforms

The modular nature of syntheses involving this compound makes it an ideal candidate for integration into automated and flow synthesis platforms. chemrxiv.orgnih.gov Automated synthesis would enable the rapid generation of libraries of derivatives by reacting the parent compound with a diverse range of nucleophiles or coupling partners. chemrxiv.orgnih.gov This high-throughput approach could significantly accelerate the discovery of new compounds with desirable properties.

Flow chemistry offers several advantages for reactions involving this compound, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process intensification. ijprajournal.comnih.gov The precise control over reaction parameters in a flow reactor could lead to improved yields and selectivities, particularly for exothermic nucleophilic substitution reactions. ijprajournal.com

| Technology | Potential Application for this compound |

| Automated Synthesis | High-throughput synthesis of compound libraries for screening purposes by parallel reactions with various nucleophiles. chemrxiv.org |

| Flow Chemistry | Improved control over reaction conditions (temperature, pressure, mixing) leading to higher yields and purities. ijprajournal.comnih.gov Facilitates safer handling of potentially hazardous reagents and intermediates. ijprajournal.com Enables easier scale-up of promising synthetic routes. nih.gov |

Emerging Analytical and Computational Approaches for Comprehensive Characterization

Modern analytical and computational tools are poised to provide a deeper understanding of the structure, reactivity, and properties of this compound and its derivatives. Advanced two-dimensional NMR techniques and X-ray crystallography are crucial for unambiguously determining the absolute and relative stereochemistry of the products derived from this chiral building block.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can offer valuable insights into the reaction mechanisms and stereochemical outcomes. researchgate.netmdpi.com By modeling transition states and reaction pathways, it is possible to predict the most likely products and understand the factors that govern stereoselectivity. mdpi.com These computational models can guide experimental design, saving time and resources. Furthermore, in silico screening of virtual libraries of derivatives can help prioritize compounds for synthesis and biological evaluation. researchgate.net

Future directions in this area include:

Advanced Spectroscopic and Crystallographic Analysis: Routine use of advanced NMR techniques and single-crystal X-ray diffraction to fully characterize the stereochemistry of all new derivatives.

Predictive Computational Modeling: Development and application of accurate computational models to predict the reactivity, selectivity, and potential biological activity of compounds derived from this compound. mdpi.comresearchgate.net

Integrated Approaches: Combining experimental data with computational analysis to build a comprehensive understanding of the structure-property relationships for this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(1-phenylethyl)propanamide?

The synthesis typically involves bromination of the parent amide, N-(1-phenylethyl)propanamide , using bromine (Br₂) in polar solvents like acetic acid or dichloromethane at room temperature. Key steps include:

- Substitution : Bromine replaces a hydrogen atom at the β-carbon of the propanamide chain.

- Reagent Control : Sodium azide or amines may facilitate selective substitution, while LiAlH₄/NaBH₄ can reduce intermediates.

- Purification : Column chromatography or recrystallization ensures purity .

Table 1 : Common Reaction Conditions

| Reagent | Solvent | Temperature | Yield Optimization |

|---|---|---|---|

| Br₂ | Acetic acid | 25–40°C | Slow addition |

| NaBH₄ | DMF | 0–5°C | Controlled pH |

Q. What spectroscopic techniques validate the structure of this compound?

- NMR : ¹H/¹³C NMR identifies protons (e.g., CH₃, NH) and carbons (e.g., Br-C=O). The phenyl group shows aromatic signals at 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 270.17 for [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilize crystal packing) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

- Temperature Control : Elevated temperatures (>40°C) risk over-bromination; maintaining 25–30°C minimizes side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility but require inert atmospheres to prevent oxidation .

- Catalytic Additives : Trace iodine or FeCl₃ accelerates bromination while reducing reaction time .

Data Contradiction Analysis : Conflicting reports on diastereomer ratios (e.g., 60:40 vs. 70:30) may arise from varying solvent polarities. Multi-variable ANOVA can isolate critical factors .

Q. How does the bromine atom influence reactivity in substitution reactions?

The electron-withdrawing bromine increases electrophilicity at the β-carbon, facilitating nucleophilic substitution (SN₂). For example:

- Azide Substitution : NaN₃ replaces Br⁻ to form 2-azido derivatives, useful in "click chemistry" .

- Steric Effects : The 1-phenylethyl group introduces steric hindrance, requiring bulky nucleophiles (e.g., tert-butoxide) for efficient substitution .

Table 2 : Reactivity Comparison with Analogues

| Compound | Relative Reactivity (vs. Br) |

|---|---|

| 2-Chloro-N-(1-phenylethyl)propanamide | 0.6× |

| 2-Iodo-N-(1-phenylethyl)propanamide | 1.2× |

Q. What strategies resolve stereochemical ambiguities in this compound?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .

- VCD Spectroscopy : Vibrational circular dichroism distinguishes R/S configurations via C–Br and amide carbonyl vibrations .

- Crystallographic Refinement : Anisotropic displacement parameters and Hirshfeld surfaces validate occupancy disorders in crystal structures .

Q. How do intermolecular interactions affect the compound’s biological activity?

- Hydrogen Bonding : The amide NH forms stable complexes with enzyme active sites (e.g., serine proteases), altering catalytic activity .